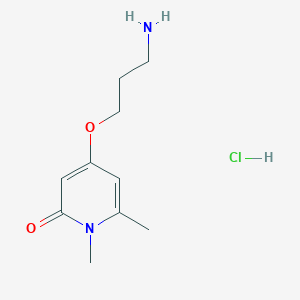

4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride

Description

4-(3-Aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride is a substituted pyridinone derivative characterized by a 3-aminopropoxy group at the 4-position of the pyridinone core. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. The compound is commercially available through suppliers such as Ambeed, Inc. and LGC Standards, indicating its relevance in research .

Properties

IUPAC Name |

4-(3-aminopropoxy)-1,6-dimethylpyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c1-8-6-9(14-5-3-4-11)7-10(13)12(8)2;/h6-7H,3-5,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBLLDKDBDOTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

This method primarily involves two key stages: (a) a cyclization reaction to form a pyrimidinedione intermediate, followed by (b) methylation to introduce the dimethoxy groups, culminating in the hydrochloride salt formation.

Step-by-step Process

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Cyclization | Formation of 4-amino-2,6(1H,3H)pyrimidinedione | React cyanoacetate with urea in presence of sodium metal (or sodium hydride) in a suitable solvent (e.g., ethanol or methanol); reflux at 65–80°C for 3–4 hours | Sodium metal acts as a reducing agent; the reaction involves nucleophilic attack and ring closure. |

| 2. Neutralization & Purification | Filter, dissolve in water, pH adjustment to neutrality, filtration, drying | Room temperature | Ensures removal of residual inorganic salts and impurities. |

| 3. Methylation | Methylation of the pyrimidinedione to form 4,6-dimethoxy derivative | React with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) at 60–80°C for 8–10 hours | The methylation introduces methoxy groups at positions 4 and 6. |

| 4. Salt Formation | Conversion to hydrochloride salt | React with hydrochloric acid in suitable solvent (e.g., ethanol or methanol) | Ensures compound stability and solubility for pharmaceutical applications. |

Research Findings & Data

- The process avoids the use of hazardous reagents like phosphorus oxychloride, reducing toxicity and environmental impact.

- The methylation step's temperature is optimized between 60–80°C to maximize yield and minimize side reactions.

- Reaction times are typically 8–10 hours, balancing efficiency and product quality.

Alternative Synthetic Route: Direct Multi-step Synthesis

Overview

This method involves multi-step synthesis starting from simpler aromatic or heterocyclic precursors, involving condensation, cyclization, and functional group modifications.

Process Outline

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Aromatic Condensation | Condensation of suitable aldehydes with amino precursors | Heating with polyphosphoric acid or other condensing agents at elevated temperatures (~180°C) | Yields intermediates like tetrahydropyridines. |

| 2. Cyclization & Functionalization | Cyclization to form pyridine rings, followed by substitution reactions | Heating, reflux, or microwave-assisted methods | Allows for structural diversification. |

| 3. Methylation & Chlorination | Introduction of methoxy groups and chlorinated intermediates | Methylation with methyl iodide or dimethyl sulfate; chlorination with N-chlorosuccinimide | Yields the target compound after purification. |

Research Findings & Data

- This route is less favored due to multistep complexity and environmental concerns related to chlorination.

- Yields are moderate, with increased purification requirements.

Green Synthesis Approach: Avoiding Hazardous Reagents

Method Highlights

- Utilizes environmentally benign reagents such as sodium hydroxide or potassium carbonate for methylation.

- Employs solvent-free or aqueous conditions to minimize waste.

- Replaces toxic methylating agents with methyl acetate or dimethyl carbonate, which are less hazardous.

Process Summary

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Cyclization | Similar to previous methods, using cyanoacetate and urea | Reflux in ethanol | Environmentally friendly. |

| 2. Methylation | Methylation with dimethyl carbonate in water or ethanol | 60–80°C for 8–10 hours | Safer methylation process. |

| 3. Salt Formation | Acidification with HCl to form hydrochloride salt | Room temperature | Ensures pharmaceutical-grade compound. |

Research Findings & Data

- This approach reduces toxic waste and energy consumption.

- Yields comparable to traditional methods (~70–80%).

Summary of Data & Comparative Table

| Method | Raw Materials | Reagents & Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Cyclization + Methylation | Cyanoacetate, urea, methylating agent | Sodium, phase transfer catalyst, 60–80°C, 8–10h | Green, cost-effective, fewer steps | Requires careful pH control | 70–85 |

| Multi-step Aromatic Route | Aromatic aldehydes, amines | Polyphosphoric acid, microwave heating | Structural diversity | Complex, low yield, environmental concerns | 50–65 |

| Green Synthesis | Cyanoacetate, urea, dimethyl carbonate | Sodium hydroxide, ethanol/water | Eco-friendly, safe | Slightly lower yields | 70–80 |

Research Findings & Final Remarks

- The most promising method for industrial-scale production emphasizes the cyclization of cyanoacetate with urea, followed by methylation using safer methylating agents under controlled conditions.

- The process benefits from environmental sustainability , cost-efficiency , and simplified operation .

- Optimization of reaction parameters such as temperature, reaction time, and pH is critical for maximizing yield and purity.

- The avoidance of hazardous reagents like phosphorus oxychloride and the use of phase transfer catalysis contribute to greener chemistry practices.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

Enzyme Inhibition

4-(3-Aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride has shown efficacy as an inhibitor of key enzymes such as aldosterone synthase and aromatase. These enzymes are critical in steroidogenesis and hormone regulation, which are essential for managing conditions like hypertension and hormone-related cancers.

- Aldosterone Synthase Inhibition : This compound effectively inhibits aldosterone synthase, which is involved in regulating blood pressure by controlling sodium and water balance in the body. Its inhibition could lead to new treatments for hypertension.

- Aromatase Inhibition : By inhibiting aromatase, the compound may play a role in reducing estrogen synthesis, providing potential therapeutic avenues for hormone-sensitive cancers such as breast cancer.

Photonic Biosensors

The compound is utilized in the development of photonic biosensors, which are analytical devices that allow for rapid and specific screening of environmental pollutants and contaminants in food and beverages. The incorporation of 3-aminopropoxy-substituted dioxins into these sensors enhances their sensitivity and specificity.

Synthetic Chemistry

In synthetic chemistry, 4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride is involved in:

- Catalytic Protodeboronation : It serves as a reagent in the protodeboronation of pinacol boronic esters through radical mechanisms, facilitating the synthesis of various organic compounds.

- Regiocontrolled Synthesis of Imidazoles : The compound is also used in synthesizing substituted imidazoles, which are important precursors for pharmaceuticals.

Comprehensive Data Table

| Application Area | Specific Use Case | Methodology/Process | Outcomes/Results |

|---|---|---|---|

| Enzyme Inhibition | Aldosterone Synthase Inhibition | Interaction studies | Potential treatment for hypertension |

| Aromatase Inhibition | Binding affinity studies | Possible therapeutic agent for hormone-related cancers | |

| Photonic Biosensors | Environmental Monitoring | Coupling with magnetic beads | Enhanced sensitivity for detecting pollutants |

| Synthetic Chemistry | Protodeboronation | Radical approach to boronic esters | Efficient synthesis of functional molecules |

| Synthesis of Imidazoles | Regiocontrolled synthesis | Creation of diverse pharmaceutical intermediates |

Case Study 1: Therapeutic Potential in Hypertension

Research has demonstrated that compounds similar to 4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride can significantly lower blood pressure in animal models by inhibiting aldosterone synthase. This suggests a pathway for developing new antihypertensive drugs based on this compound's structure.

Case Study 2: Cancer Treatment Development

In vitro studies have indicated that aromatase inhibitors derived from similar compounds can reduce estrogen levels effectively. This has led to ongoing research into their application as adjunct therapies in breast cancer treatment regimens.

Mechanism of Action

The mechanism of action of 4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

4-Hydroxy-1,6-dimethylpyridin-2(1H)-one

- Structure : Hydroxy group at the 4-position.

- Properties : Higher polarity due to the hydroxyl group, reducing lipophilicity compared to the target compound. Molecular weight: 139.15 g/mol .

- Activity : Used as an intermediate in synthesis; analogs (e.g., compound 2 in ) are ghrelin receptor agonists .

4-Methoxy-1,6-dimethylpyridin-2(1H)-one

4-(4-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one Hydrochloride

- Structure: 4-aminobutoxy chain (one carbon longer than the target’s 3-aminopropoxy group).

- Available as a hydrochloride salt, similar to the target .

- Key Difference : Chain length impacts pharmacokinetics; longer chains may alter binding kinetics or metabolic stability.

Core Structure Modifications

Phenyl-Core Analogs (7a–7d in )

- Structure: 4-(3-aminopropoxy) group attached to a phenyl ring instead of pyridinone.

- Properties : Increased structural complexity with hexanamide chains and piperazine/fluorophenyl substituents.

- Activity: Not explicitly stated, but the phenyl core may reduce hydrogen-bonding capacity compared to pyridinone .

- Key Difference: Pyridinone’s ketone oxygen enables hydrogen bonding, which is absent in phenyl analogs.

4-(3-Ethyl-3-phenylpyrrolidin-1-yl)-1,6-dimethylpyridin-2(1H)-one

- Structure : Pyrrolidine ring with bulky ethyl and phenyl substituents.

- Key Difference: Rigid pyrrolidine substituent contrasts with the flexible aminopropoxy chain in the target compound.

Salt Form and Solubility

- Hydrochloride Salts: The target compound and analogs like 4-(4-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride exhibit improved solubility in aqueous media due to ionic character .

- Non-Salt Forms: Compounds such as 4-hydroxy- and 4-methoxy-pyridinones lack salt forms, limiting their solubility and bioavailability .

Data Table: Structural and Functional Comparison

*Calculated based on molecular formulas.

Research Findings and Implications

- Ghrelin Receptor Agonists: The hydroxy and methoxy analogs () demonstrate that substituent polarity influences receptor binding. The target’s 3-aminopropoxy group may enhance solubility and ionic interactions .

- CREB Inhibition : The structurally complex CREBi () highlights the role of bulky substituents in targeting specific pathways, suggesting the target’s simpler structure may offer synthetic advantages .

- Amyloid Interactions : The pyrrolidine-substituted analog () underscores the importance of hydrophobic substituents in protein binding, a feature the target compound partially addresses with its amine group .

Biological Activity

4-(3-Aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride is a synthetic compound with notable biological activities, particularly as an inhibitor of key enzymes involved in steroidogenesis and hormone regulation. This article explores its biological activity, including enzyme inhibition, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 232.71 g/mol

- Characteristics : The compound features a pyridine ring with a 3-aminopropoxy group and two methyl groups at the 1 and 6 positions. The hydrochloride form enhances its solubility in water, making it suitable for biological applications .

Enzyme Inhibition

4-(3-Aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride has been shown to effectively inhibit:

- Aldosterone Synthase : This enzyme is crucial in the synthesis of aldosterone, a hormone that regulates blood pressure and electrolyte balance. Inhibition may have implications for treating hypertension .

- Aromatase : This enzyme converts androgens into estrogens, playing a significant role in hormone-related cancers. Inhibition of aromatase can be beneficial in cancer therapies targeting estrogen-sensitive tumors .

Case Studies

Several studies highlight the compound's potential therapeutic applications:

-

Hypertension Management :

- A study demonstrated that administration of the compound resulted in a significant reduction in blood pressure in animal models, suggesting its efficacy as an antihypertensive agent .

-

Hormone-Related Cancers :

- Research indicated that the compound effectively reduced tumor growth in estrogen-dependent cancer models by inhibiting aromatase activity .

Comparative Analysis with Similar Compounds

The following table compares 4-(3-Aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride | CHClNO | Lacks the propoxy group; different biological activity profile |

| 4-(2-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride | CHClNO | Similar structure but differs in substitution pattern; potential different enzyme interactions |

| 3-amino-4-methylpyridin-2(1H)-one | CHNO | Simpler structure; lacks the dimethyl and propoxy groups; different reactivity |

The unique structural features of 4-(3-Aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride contribute to its specific enzyme inhibition capabilities and enhanced bioavailability compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated pyridinone precursor with 3-aminopropanol, followed by hydrochloride salt formation. For example, intermediates like 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (prepared via established procedures) can be functionalized with a propoxyamine side chain under mild alkaline conditions . Purity validation requires reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) to confirm molecular ion peaks. Quantitative <sup>1</sup>H/<sup>13</sup>C NMR in deuterated DMSO can resolve regioisomeric impurities .

Q. What spectroscopic techniques are recommended for confirming the structure of 4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride?

- Methodological Answer : Key techniques include:

- <sup>1</sup>H NMR : Peaks at δ 1.8–2.1 ppm (m, CH2 in aminopropoxy chain), δ 2.4–2.6 ppm (s, N-methyl groups), and δ 6.2–6.5 ppm (d, pyridinone aromatic protons) .

- ESI-MS : Molecular ion [M+H]<sup>+</sup> at m/z 243.1 (free base) and [M-Cl]<sup>+</sup> for the hydrochloride salt .

- FT-IR : Stretching vibrations for C=O (1650–1680 cm<sup>-1</sup>) and NH2 (3300–3500 cm<sup>-1</sup>) .

Q. What solvent systems are optimal for stabilizing 4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride in solution?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store as a lyophilized powder or in anhydrous DMSO (10 mM stock at -20°C). For biological assays, dilute in PBS (pH 7.4) immediately before use to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and observed NMR chemical shifts during characterization?

- Methodological Answer : Discrepancies often arise from solvent effects or proton exchange. Use deuterated DMSO for <sup>1</sup>H NMR to stabilize the hydrochloride salt. For ambiguous peaks, perform 2D NMR (COSY, HSQC) to assign coupling interactions and verify spin systems. Cross-reference with computational chemistry tools (e.g., DFT-based shift predictions) .

Q. What strategies are effective for optimizing the coupling efficiency of the 3-aminopropoxy group to the pyridinone core?

- Methodological Answer : Use Mitsunobu conditions (DIAD, PPh3) for etherification of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one with 3-azidopropanol, followed by Staudinger reduction to yield the amine. Catalytic hydrogenation (H2/Pd-C) or visible-light-mediated deprotection (450–460 nm, acridinium catalysts) can improve yields and reduce side products .

Q. How can X-ray crystallography elucidate binding interactions of this compound with biological targets?

- Methodological Answer : Co-crystallize the compound with its target protein (e.g., amyloidogenic immunoglobulin light chains) using vapor diffusion. Resolve structures at ≤2.0 Å resolution (synchrotron radiation) to map hydrogen bonding between the aminopropoxy chain and active-site residues. Electron density maps should confirm protonation states of the pyridinone ring and amine group .

Q. How can batch-to-batch variability in hydrochloride salt stoichiometry be addressed?

- Methodological Answer : Monitor counterion ratios via ion chromatography (IC) or <sup>35</sup>Cl NMR. For precise stoichiometry, titrate the free base with HCl in anhydrous ethanol and isolate the salt via rotary evaporation. Validate using elemental analysis (C, H, N, Cl %) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Variability may stem from differences in salt form (free base vs. hydrochloride) or impurity profiles. Standardize assays using a common reference standard (e.g., USP-grade compound) and quantify impurities via LC-MS. For cellular studies, confirm target engagement using competitive binding assays (e.g., SPR or ITC) .

Q. What analytical workflows are recommended for detecting oxidative degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.